molecular formula C5H11ClO B1277445 2-(2-Chloroethoxy)propane CAS No. 13830-12-1

2-(2-Chloroethoxy)propane

Cat. No.: B1277445
CAS No.: 13830-12-1
M. Wt: 122.59 g/mol
InChI Key: ZPEFUABIKZOZPV-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)propane, also known as 1-(2-Chloroethoxy)propane, is an organic compound with the molecular formula C5H11ClO. It is a colorless to almost colorless liquid with a mild odor. This compound is soluble in organic solvents such as ethanol, ether, and benzene, but it is not soluble in water .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2-Chloroethoxy)propane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as glutathione, which plays a role in detoxification processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and apoptosis . Furthermore, it can disrupt cellular metabolism by affecting the activity of key metabolic enzymes, leading to altered levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . This binding can result in the inhibition of enzyme activity, thereby affecting various biochemical pathways. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown potential effects on cellular viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses of this compound can result in toxicity, including liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by conjugation with glutathione . This metabolism can affect metabolic flux and alter the levels of specific metabolites in the body. The involvement of this compound in these pathways highlights its potential impact on overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins that facilitate its distribution to various cellular compartments. This localization can influence its accumulation and activity within different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The precise localization of this compound within the cell can determine its impact on various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chloroethoxy)propane can be synthesized through the reaction of propoxyethanol with thionyl chloride or phosphorus trichloride. The general reaction is as follows :

CH3CH2CH2OCH2CH2OH+SOCl2CH3CH2CH2OCH2CH2Cl+SO2+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{Cl} + \text{SO}_2 + \text{HCl} CH3​CH2​CH2​OCH2​CH2​OH+SOCl2​→CH3​CH2​CH2​OCH2​CH2​Cl+SO2​+HCl

In this reaction, propoxyethanol reacts with thionyl chloride to produce this compound, sulfur dioxide, and hydrogen chloride.

Industrial Production Methods

Industrial production of this compound typically involves the use of chemical reactors where the reactants are combined under controlled conditions. The product is then purified through distillation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)propane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

Major Products Formed

Scientific Research Applications

2-(2-Chloroethoxy)propane has various applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl Propyl Ether
  • 2-Chloroethyl-n-propyl Ether
  • 1-Chloro-2-propoxyethane

Uniqueness

2-(2-Chloroethoxy)propane is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its solubility in organic solvents and its reactivity with nucleophiles and oxidizing agents make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-(2-chloroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFUABIKZOZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429002
Record name 2-(2-chloroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13830-12-1
Record name 2-(2-chloroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloroethoxy)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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